molecular formula C6H4ClN3 B1528324 5-Amino-2-chloroisonicotinonitrile CAS No. 1359828-87-7

5-Amino-2-chloroisonicotinonitrile

Cat. No. B1528324
CAS RN: 1359828-87-7
M. Wt: 153.57 g/mol
InChI Key: DTQSUVFMNQZQEG-UHFFFAOYSA-N
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Description

5-Amino-2-chloroisonicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 . It has an average mass of 153.569 Da and a monoisotopic mass of 153.009369 Da .


Molecular Structure Analysis

The molecule contains a total of 14 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 400.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.1±3.0 kJ/mol and a flash point of 195.8±27.3 °C . The index of refraction is 1.615, and the molar refractivity is 37.6±0.4 cm^3 .

Scientific Research Applications

Antimicrobial Activity of Novel Derivatives

One study involved synthesizing tetrasubstituted 2-acetylthiophene derivatives, which were further reacted with various nitrogen nucleophiles, including 5-amino-1,2,4-triazole, to afford corresponding iminothiophene derivatives. These compounds were evaluated for their antimicrobial activity, with one derivative showing more potency than the standard drug gentamicin against Pseudomonas aeruginosa. This highlights the potential of derivatives of 5-Amino-2-chloroisonicotinonitrile in the development of new antibiotics (Mabkhot et al., 2016).

Infrared Probe for Local Hydration Status

Another application involves the use of nitrile-derivatized amino acids as tools for studying biological processes. Specifically, the bandwidth of the C≡N stretching vibration of 5-cyanotryptophan, a derivative, is sensitive to water, making it an attractive infrared probe for assessing the local hydration status of proteins, such as in antimicrobial peptides (Waegele et al., 2009).

Role in Inflammatory Bowel Disease Treatment

5-Aminosalicylic acid, a related compound, is widely used in treating inflammatory bowel diseases. Its mechanism involves inhibiting cytokine and inflammatory mediator production, with peroxisome proliferator–activated receptor-γ (PPAR-γ) hypothesized as a mediator of its therapeutic action. This suggests a potential research avenue for derivatives of 5-Amino-2-chloroisonicotinonitrile in inflammatory disease treatment (Rousseaux et al., 2005).

Exploration in Energetic Material Design

Research into energetic materials has explored derivatives of 5-Amino-2-chloroisonicotinonitrile, such as 1-(2-Hydroxyethyl)-5-nitriminotetrazole, which demonstrates the compound's versatility in synthesizing nitrogen-rich salts with potential applications in explosives or propellants due to their thermal stability and low sensitivity (Fischer et al., 2011).

Development of Novel Herbicides

N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, have shown excellent herbicidal activity against certain weeds, suggesting that derivatives of 5-Amino-2-chloroisonicotinonitrile could be pivotal in developing new, natural-product-based herbicides (Yu et al., 2021).

properties

IUPAC Name

5-amino-2-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQSUVFMNQZQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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